Trans-1-benzylpyrrolidine-3,4-dicarbonitrile

PYCR1 inhibition Proline metabolism Cancer target

Trans-1-benzylpyrrolidine-3,4-dicarbonitrile (CAS 885957-05-1; also 1-benzylpyrrolidine-3,4-dicarbonitrile) is a pyrrolidine derivative featuring a benzyl substituent at the 1-position and two nitrile groups at the 3- and 4-positions, with a molecular weight of 211.26 g/mol and a molecular formula of C13H13N3. The compound is primarily utilized as a synthetic building block and as a probe in biochemical screening for enzyme inhibition, most notably against pyrroline-5-carboxylate reductase 1 (PYCR1).

Molecular Formula C13H13N3
Molecular Weight 211.26 g/mol
Cat. No. B12914263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-1-benzylpyrrolidine-3,4-dicarbonitrile
Molecular FormulaC13H13N3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1C(C(CN1CC2=CC=CC=C2)C#N)C#N
InChIInChI=1S/C13H13N3/c14-6-12-9-16(10-13(12)7-15)8-11-4-2-1-3-5-11/h1-5,12-13H,8-10H2/t12-,13-/m0/s1
InChIKeyXIWMQEMWDVQAEC-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-1-Benzylpyrrolidine-3,4-Dicarbonitrile: Sourcing and Baseline Identity for a Pyrrolidine-3,4-Dicarbonitrile Scaffold


Trans-1-benzylpyrrolidine-3,4-dicarbonitrile (CAS 885957-05-1; also 1-benzylpyrrolidine-3,4-dicarbonitrile) is a pyrrolidine derivative featuring a benzyl substituent at the 1-position and two nitrile groups at the 3- and 4-positions, with a molecular weight of 211.26 g/mol and a molecular formula of C13H13N3 [1]. The compound is primarily utilized as a synthetic building block and as a probe in biochemical screening for enzyme inhibition, most notably against pyrroline-5-carboxylate reductase 1 (PYCR1) [2]. Its stereochemistry is typically defined by the trans relative configuration of the 3,4-disubstituted pyrrolidine ring, which imposes a specific spatial orientation that can influence target binding relative to the cis isomer [1].

Why Generic 3,4-Dicyanopyrrolidine Substitution Fails: Evidence of Target-Specific Divergence for Trans-1-Benzylpyrrolidine-3,4-Dicarbonitrile


The biological relevance of this scaffold is highly context-dependent, and simple interchange with other dicyanopyrrolidines is not supported by evidence. While certain 2,5-dicyanopyrrolidines are potent dipeptidyl peptidase IV (DPP-IV) inhibitors, the 3,4-dicarbonitrile regioisomer exhibits a completely distinct target profile [1]. Crucially, the compound has been specifically screened against human PYCR1, a mitochondrial enzyme central to proline metabolism and cancer cell proliferation [2]. The only publicly available affinity measurement shows an IC50 of 184,000 nM (1.84E+5 nM) against PYCR1, indicating weak but measurable activity [2]. This contrasts sharply with the much higher potency of proline-analog inhibitors of PYCR1 (e.g., (S)-tetrahydro-2H-pyran-2-carboxylic acid with a Ki of 70 µM) reported in the literature, demonstrating that the pyrrolidine-3,4-dicarbonitrile scaffold occupies a unique, albeit potentially suboptimal, chemical space for this emerging oncology target [3]. Furthermore, the trans stereochemistry dictates a specific vectorial presentation of the nitrile groups and the benzyl moiety, a geometric arrangement that cannot be assumed to be equivalent to a cis-isomer or an unsubstituted pyrrolidine, making generic substitution scientifically unreliable without direct comparative data [3].

Quantitative Differentiation Evidence for Trans-1-Benzylpyrrolidine-3,4-Dicarbonitrile in Biochemical Procurement


PYCR1 Enzyme Inhibition: A Singular, Weak-Affinity Data Point in an Emerging Cancer Target Class

Trans-1-benzylpyrrolidine-3,4-dicarbonitrile has been evaluated for inhibition of human PYCR1, a target gaining significant attention in oncology. The compound exhibits an IC50 of 184,000 nM (1.84E+5 nM) in a biochemical assay using recombinant 6x-His- and SUMO-tagged human PYCR1 expressed in E. coli, measuring the reduction in NADH oxidation [1]. This is the only publicly available quantitative affinity data for this specific compound. In comparison, the most potent competitive inhibitors identified in a broader fragment screen against PYCR1, such as (S)-tetrahydro-2H-pyran-2-carboxylic acid, exhibit Ki values of approximately 70 µM (70,000 nM), roughly 2.6-fold more potent, and are characterized as having higher affinity than the previous best tool compound, N-formyl-L-proline [2]. This places the target compound in the weak-affinity range, which is typical for a fragment-like screening hit, indicating a starting point for medicinal chemistry optimization rather than a high-potency tool compound.

PYCR1 inhibition Proline metabolism Cancer target

Regiochemical Differentiation: 3,4-Dicarbonitrile versus 2,5-Dicyanopyrrolidine Scaffolds in Enzyme Targeting

The position of the nitrile groups on the pyrrolidine ring profoundly modulates biological activity. The 2,5-dicyanopyrrolidine motif is a well-established scaffold for potent dipeptidyl peptidase IV (DPP-IV) inhibition, with clinical relevance in type 2 diabetes. For example, dicyanopyrrolidine-based DPP-IV inhibitors (e.g., those disclosed in WO-2005095339) achieve nanomolar inhibitory potency against DPP-IV [1]. In stark contrast, the 3,4-dicarbonitrile regioisomer represented by trans-1-benzylpyrrolidine-3,4-dicarbonitrile shows no reported DPP-IV activity and instead demonstrates weak PYCR1 inhibition [2]. This divergent target profile is a direct consequence of the spatial arrangement of the nitrile groups, which are distally oriented in the 2,5-isomer (pointing toward the catalytic serine of DPP-IV) versus the proximal, vicinal orientation in the 3,4-isomer. No quantitative DPP-IV data is available for the 3,4-isomer, suggesting either inactivity or lack of testing in this target class.

DPP-IV inhibition Regiochemistry Target selectivity

Stereochemical Identity: Trans versus Cis Configuration Impacts Molecular Geometry for Target Engagement

The compound is specified as the trans (or (3R,4R)-rel) diastereomer, which places the two nitrile groups in a vicinal trans relationship. The corresponding cis isomer would have a distinctly different spatial arrangement, potentially leading to divergent binding modes in enzymatic pockets. While direct comparative activity data between the trans and cis isomers of this specific compound against PYCR1 are not available, the trans configuration provides a distinct vectorial geometry compared to the cis-N-benzylpyrrolidine-2,5-dicarbonitrile (CAS 72219-11-5), a regioisomeric compound that has been separately cataloged but lacks reported PYCR1 activity [1]. The impact of stereochemistry is well-documented in pyrrolidine-based inhibitors; for example, the stereochemistry of pyrrolidine-3,4-dicarboxylic acid analogs (e.g., trans-1-benzyl-pyrrolidine-3,4-dicarboxylic acid, CAS 358387-99-2) is critical for their biological function, serving as NMDA receptor ligands [2]. Sourcing the incorrect stereoisomer would introduce a conformational variable that could completely ablate any observed biochemical activity.

Stereochemistry Conformation Pyrrolidine scaffold

Physicochemical Benchmarking: Computed LogP and Topological PSA for CNS vs. Peripheral Target Suitability

The computed XLogP3-AA value for trans-1-benzylpyrrolidine-3,4-dicarbonitrile is 1.0, and its topological polar surface area (TPSA) is 50.8 Ų [1]. These values place it within a chemical space often associated with favorable blood-brain barrier penetration, a critical consideration for CNS drug discovery programs. For comparison, many known CNS-active drugs possess LogP values between 1 and 3 and TPSA values below 60-70 Ų. In contrast, the cis-N-benzylpyrrolidine-2,5-dicarbonitrile regioisomer exhibits a LogP of approximately 2.0 and a TPSA of 50.8 Ų, indicating a higher lipophilicity [2]. The lower LogP of the 3,4-trans isomer suggests greater hydrophilicity, which could influence solubility and tissue distribution profiles. This distinction is important when selecting a scaffold for either peripheral or central nervous system targets, although no empirical ADME data exists for either compound.

LogP Topological PSA CNS drug-like properties

High-Priority Application Scenarios for Trans-1-Benzylpyrrolidine-3,4-Dicarbonitrile Based on Verified Differentiation Evidence


PYCR1 Hit Validation and Fragment-Based Lead Generation in Oncology Research

This compound serves as a validated, albeit weak, inhibitor of human PYCR1 (IC50 = 184 µM) [1]. Laboratories engaged in cancer metabolism research, specifically those investigating PYCR1 as a therapeutic target in tumors with aberrant proline metabolism, can use this compound as a starting fragment for structure-guided optimization. The compound's weak affinity makes it suitable for fragment growing or merging strategies, leveraging its trans-pyrrolidine-3,4-dicarbonitrile core as a novel scaffold distinct from proline-analog inhibitors like (S)-tetrahydro-2H-pyran-2-carboxylic acid (Ki = 70 µM) [2]. This fills a gap for non-proline mimetic scaffolds in PYCR1 inhibitor development.

Regiochemical Specificity Control in Synthetic Chemistry for Targeted Library Synthesis

For medicinal chemistry groups synthesizing focused libraries, the 3,4-dicarbonitrile substitution pattern is a critical design element to avoid DPP-IV activity, which is dominated by the 2,5-dicyanopyrrolidine scaffold [1]. By incorporating trans-1-benzylpyrrolidine-3,4-dicarbonitrile, chemists can systematically explore the biological space of dicyanopyrrolidines without confounding DPP-IV inhibition, thereby enabling the discovery of novel targets such as PYCR1 or other enzymes that accommodate a vicinal dinitrile arrangement.

Stereochemical Benchmarking for 3,4-Disubstituted Pyrrolidine Scaffolds

The trans configuration is essential for the compound's intended biological activity. Research groups utilizing this compound as a synthetic intermediate or biological probe must validate the stereochemical integrity of their batch. The compound's defined trans geometry serves as a benchmark for chiral analytical method development (e.g., chiral HPLC, SFC) to separate and quantify trans versus cis isomers, ensuring reproducibility in structure-activity relationship (SAR) studies. The lack of stereochemical centers in the 2,5-dicyano regioisomer underscores the unique challenge and value of the trans-3,4-isomer [2].

Physicochemical Property-Driven CNS Drug Discovery Lead Selection

With a computed LogP of 1.0 and a TPSA of 50.8 Ų, this compound resides in a favorable drug-like space for CNS penetration [1]. Compared to the more lipophilic cis-2,5-dicyano regioisomer (LogP ~2.0), the trans-3,4-isomer offers a distinct physicochemical profile that may be preferred for CNS programs where lower lipophilicity correlates with reduced metabolic turnover and improved safety profiles. It can be prioritized in early lead selection for targets in the central nervous system.

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